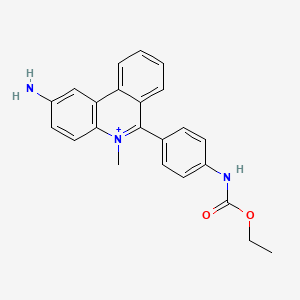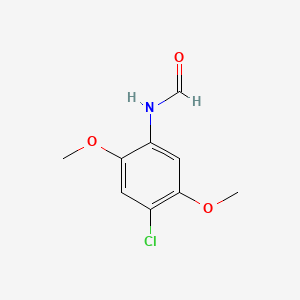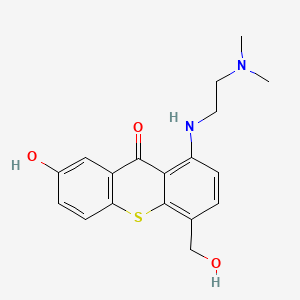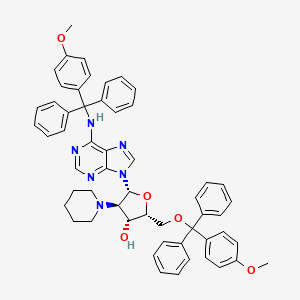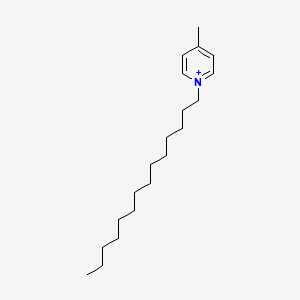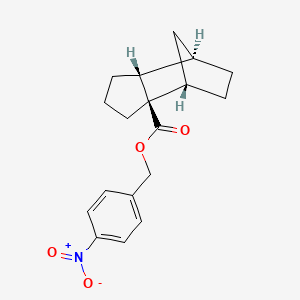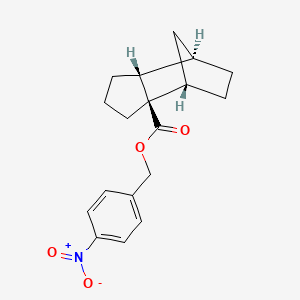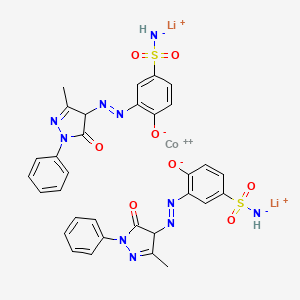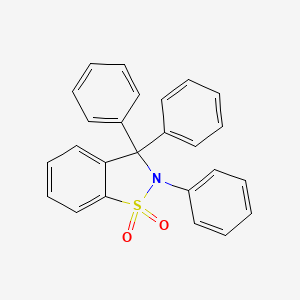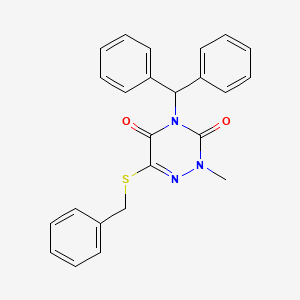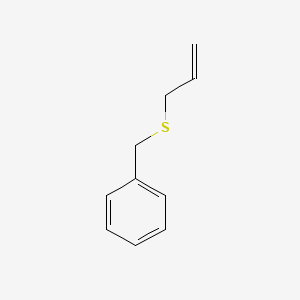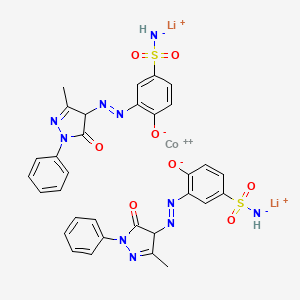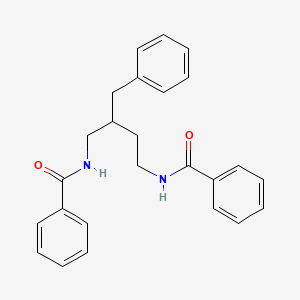
n,n'-(2-Benzylbutane-1,4-diyl)dibenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide is an organic compound with the molecular formula C25H26N2O2 It is a derivative of dibenzamide, characterized by the presence of a benzyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide typically involves the reaction of benzylamine with butane-1,4-diyl dibenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification techniques are employed to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(butane-1,4-diyl)dibenzamide
- N,N’-(2-phenylethyl)dibenzamide
- N,N’-(2-methylpropane-1,4-diyl)dibenzamide
Uniqueness
N,N’-(2-Benzylbutane-1,4-diyl)dibenzamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dibenzamide derivatives and contributes to its specific applications and reactivity .
Propiedades
Número CAS |
5342-98-3 |
|---|---|
Fórmula molecular |
C25H26N2O2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-[3-(benzamidomethyl)-4-phenylbutyl]benzamide |
InChI |
InChI=1S/C25H26N2O2/c28-24(22-12-6-2-7-13-22)26-17-16-21(18-20-10-4-1-5-11-20)19-27-25(29)23-14-8-3-9-15-23/h1-15,21H,16-19H2,(H,26,28)(H,27,29) |
Clave InChI |
HYKGFVNRROQAFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CCNC(=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


